4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide
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Overview
Description
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a benzamide moiety with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 4-bromo-5-methyl-3-(trifluoromethyl)pyrazole with an appropriate benzamide derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide.
Reduction: Formation of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methyl-3-(trifluoromethyl)pyrazole: A precursor in the synthesis of the target compound.
4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole: Another pyrazole derivative with similar substituents but different substitution patterns.
Uniqueness
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide is unique due to the presence of both the pyrazole and benzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H9BrF3N3O2 |
---|---|
Molecular Weight |
364.12 g/mol |
IUPAC Name |
4-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C12H9BrF3N3O2/c1-6-9(13)10(12(14,15)16)17-19(6)8-4-2-7(3-5-8)11(20)18-21/h2-5,21H,1H3,(H,18,20) |
InChI Key |
LYTJGBCDQBSITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F)Br |
Origin of Product |
United States |
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